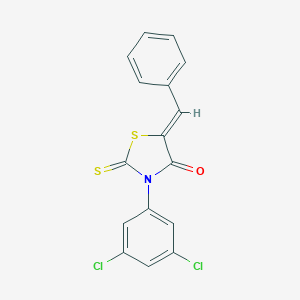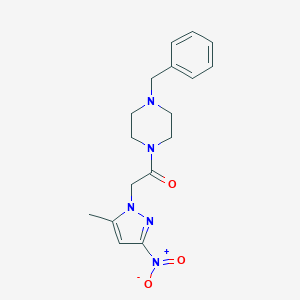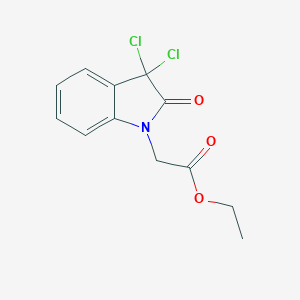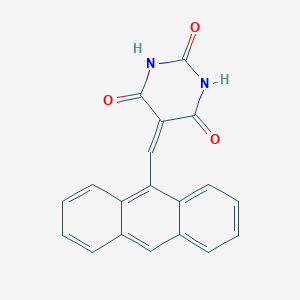
(Z)-5-bencilideno-3-(3,5-diclorofenil)-2-tioxotiazolidin-4-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential as a bioactive molecule with various biological activities. It has been studied for its antimicrobial, antifungal, and anticancer properties. Researchers are interested in its ability to inhibit the growth of certain pathogens and cancer cells, making it a promising candidate for drug development.
Medicine
In medicine, (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one is being investigated for its therapeutic potential. Its antimicrobial and anticancer activities suggest that it could be developed into new treatments for infections and cancer. Further research is needed to fully understand its mechanism of action and optimize its efficacy and safety.
Industry
The compound’s unique chemical properties make it useful in various industrial applications. It can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its potential as a bioactive molecule also opens up possibilities for its use in the development of new agricultural chemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact withHemoglobin subunit alpha and Hemoglobin subunit beta .
Biochemical Pathways
It’s worth noting that similar compounds have been associated with theTransthyretin Amyloid Fibril Inhibition pathway .
Pharmacokinetics
Similar compounds have shown that increases in dose led to proportionate increases in the maximum blood substance concentration . The times during which substances were detectable in blood were determined: values were 72 h for 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol and more than 96 h for 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol .
Análisis Bioquímico
Biochemical Properties
(Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species (ROS) and protecting cells from oxidative damage . Additionally, (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one can bind to specific proteins, altering their conformation and activity, which may have implications for cellular signaling and metabolism .
Cellular Effects
The effects of (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell proliferation and survival . Furthermore, (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one can impact cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
The molecular mechanism of action of (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, with minimal degradation . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its gradual breakdown . Long-term studies have also indicated that (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing oxidative stress and improving cellular function . At higher doses, it can induce toxic or adverse effects, including cellular apoptosis and tissue damage . Threshold effects have also been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
(Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels and energy production . Additionally, (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one can affect the activity of enzymes involved in lipid metabolism, thereby altering lipid homeostasis within cells .
Transport and Distribution
The transport and distribution of (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by certain transporters, facilitating its accumulation in specific cellular compartments . Additionally, (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one can bind to intracellular proteins, influencing its localization and distribution within cells .
Subcellular Localization
The subcellular localization of (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one typically involves the condensation of 3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The reaction proceeds via the formation of an intermediate Schiff base, which then undergoes cyclization to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The benzylidene and dichlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichlorobenzamide derivatives: These compounds share the dichlorophenyl group and have similar biological activities.
2-aminothiazole derivatives: These compounds have a thiazole ring and exhibit antimicrobial and anticancer properties.
Thiazolidinedione derivatives: These compounds are structurally related and have been studied for their antidiabetic and anticancer activities.
Uniqueness
(Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one is unique due to the presence of both the benzylidene and dichlorophenyl groups, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
(5Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NOS2/c17-11-7-12(18)9-13(8-11)19-15(20)14(22-16(19)21)6-10-4-2-1-3-5-10/h1-9H/b14-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOKGQLJSUWAPE-NSIKDUERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,5-dimethyl-N-{[5-(4-nitrophenyl)-2-furyl]methylene}aniline](/img/structure/B403760.png)
![4-[(2-Ethoxy-2-oxoethyl)amino]-2-(4-isopropoxyphenyl)-4-oxobutanoic acid](/img/structure/B403761.png)

![6-Bromo-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B403763.png)
![S-{4-[4-(2-furoylsulfanyl)phenoxy]phenyl} 2-furancarbothioate](/img/structure/B403764.png)



![4H,8H-[1,2,5]oxadiazolo[3,4-f][2,1,3]benzoxadiazole-4,8-dione](/img/structure/B403778.png)

![5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B403781.png)
![N-[(2,5-dioxopyrrolidin-1-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide](/img/structure/B403783.png)
![2-[(4-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B403785.png)

